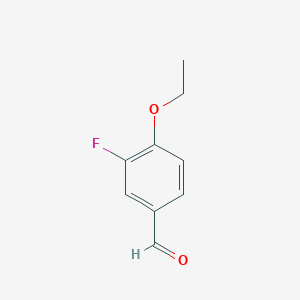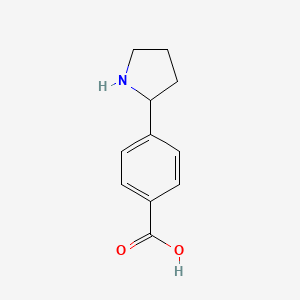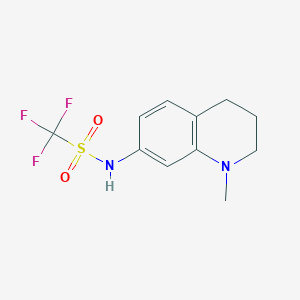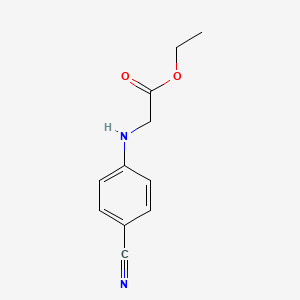
3-氨基萘-1-醇
描述
3-Aminonaphthalen-1-ol is a compound with the molecular formula C10H9NO . It is also known as 1-Naphthalenol, 3-amino- . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Aminonaphthalen-1-ol is1S/C10H9NO.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6,12H,11H2;1H . This indicates the presence of a chlorine atom in the compound, suggesting it may exist as a hydrochloride salt . The molecular weight of the hydrochloride form is 195.65 . Physical And Chemical Properties Analysis
3-Aminonaphthalen-1-ol has a molecular weight of 159.185 Da . It is a powder at room temperature . The compound is a hydrochloride salt, suggesting it may be soluble in water .科学研究应用
荧光传感器
3-氨基萘-1-醇衍生物已被用于开发开启荧光传感器。例如,已设计了 6-氨基-5-(((2-羟基萘-1-基)亚甲基)氨基)-2-巯基嘧啶-4-醇等衍生物,用于铝离子的选择性识别。此类传感器在 Al3+ 离子存在下表现出“关闭-开启型”荧光,并且因其选择性检测灵敏度高而被推荐使用,检测限为 99 nM。此外,这些传感器在细菌细胞成像和逻辑门操作中也有应用,展示了它们在环境和生物背景下的多功能性 (Yadav & Singh, 2018)。
DNA 相互作用和抗癌活性
由涉及 2-羟基-1-萘甲醛反应的反应衍生的席夫碱配体在 DNA 相互作用和对接研究中显示出潜力。这些化合物与铜 (II)、铁 (II) 和钯 (II) 等金属络合时,表现出 DNA 结合活性,表明其适合作为候选药物。这突出了 3-氨基萘-1-醇衍生物在探索具有抗癌能力的新治疗剂中的作用 (Kurt 等,2020)。
缓蚀
已评估 4-氨基-3-羟基萘-1-磺酸等衍生物在酸性环境中对低碳钢的缓蚀性能。这些研究表明,此类化合物可以显着保护金属表面免受腐蚀,并遵循朗缪尔吸附等温线模型。此应用对于延长金属结构在工业相关酸性条件下的使用寿命至关重要 (Yıldız、Doğan 和 Dehri,2014)。
催化和合成
3-氨基萘-1-醇衍生物已用于催化过程和合成化学。例如,它们参与了炔烃的钯催化环化,从而合成 3,4-二取代的 2-氨基萘。此类反应强调了这些化合物在构建复杂分子结构中的效用,这些结构可以在材料科学、药物开发和有机合成中得到进一步应用 (Tian、Pletnev 和 Larock,2003)。
安全和危害
属性
IUPAC Name |
3-aminonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIJLOSXZVDDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633878 | |
| Record name | 3-Aminonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90923-79-8 | |
| Record name | 3-Aminonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















